molecular formula C20H10Br3N3O6 B11543938 2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate

Cat. No. B11543938
M. Wt: 628.0 g/mol
InChI Key: WZSCOPDANRKKHE-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is a complex organic compound characterized by its multiple bromine, nitro, and imino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde with 2,6-dibromoaniline to form an imine intermediate. This intermediate is then reacted with 3,5-dinitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, affecting various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-[(E)-[(4-bromophenyl)imino]methyl]phenyl 3,5-dinitrobenzoate is unique due to its combination of bromine, nitro, and imino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

properties

Molecular Formula

C20H10Br3N3O6

Molecular Weight

628.0 g/mol

IUPAC Name

[2,6-dibromo-4-[(4-bromophenyl)iminomethyl]phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C20H10Br3N3O6/c21-13-1-3-14(4-2-13)24-10-11-5-17(22)19(18(23)6-11)32-20(27)12-7-15(25(28)29)9-16(8-12)26(30)31/h1-10H

InChI Key

WZSCOPDANRKKHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=CC(=C(C(=C2)Br)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Br)Br

Origin of Product

United States

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